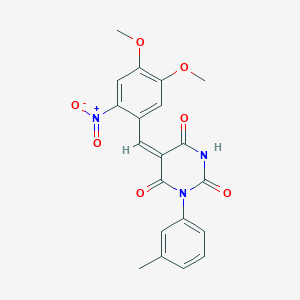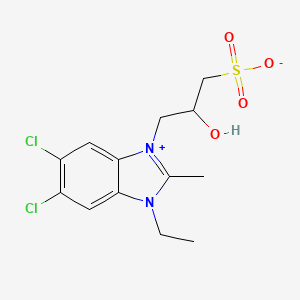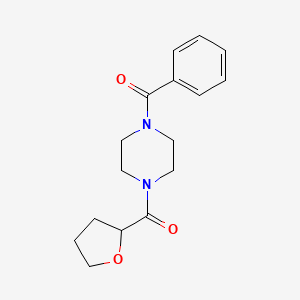![molecular formula C25H17N3O4S B5228556 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide, commonly known as BMF-007, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic benefits. BMF-007 is a furamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of BMF-007 is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. BMF-007 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BMF-007 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, and reduce oxidative stress. Additionally, BMF-007 has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BMF-007 is its ability to inhibit multiple signaling pathways, making it a potential therapeutic agent for various diseases. Additionally, BMF-007 has been shown to have low toxicity in animal studies. However, one of the limitations of BMF-007 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BMF-007. One direction is to study its potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the optimal dosage and administration route for BMF-007. Additionally, further studies are needed to fully understand the mechanism of action of BMF-007 and its potential side effects.
Conclusion:
In conclusion, BMF-007 is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic benefits. It exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties and has been shown to have low toxicity in animal studies. Further research is needed to fully understand the mechanism of action of BMF-007 and its potential therapeutic benefits in other diseases.
Méthodes De Synthèse
BMF-007 can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 2-chloro-3-methylbenzoic acid, followed by the reaction of the resulting intermediate with 3-nitrobenzoyl chloride and furfurylamine. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
BMF-007 has been extensively studied for its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BMF-007 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, BMF-007 has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4S/c1-15-18(25-27-20-9-2-3-11-23(20)33-25)8-5-10-19(15)26-24(29)22-13-12-21(32-22)16-6-4-7-17(14-16)28(30)31/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWIBFGOUWQFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)


![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

